![molecular formula C10H11N5 B14622240 Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- CAS No. 61006-82-4](/img/structure/B14622240.png)
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which incorporates both pyridine and triazine rings, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the use of dicationic molten salts as catalysts has been documented to facilitate the synthesis of related pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often leverage high-yielding reactions and environmentally friendly catalysts. The use of green solvents like ethanol and solvent-free conditions are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-e]-1,2,4-triazine oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine-pyrimidine scaffold and exhibit comparable biological activities.
Pyridazines: Another class of heterocycles with two adjacent nitrogen atoms, known for their diverse pharmacological properties.
Uniqueness: Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- is unique due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
CAS No. |
61006-82-4 |
|---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C10H11N5/c1-2-7-15(6-1)10-12-9-8(13-14-10)4-3-5-11-9/h3-5H,1-2,6-7H2 |
InChI Key |
BSAOWJGMEFDPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



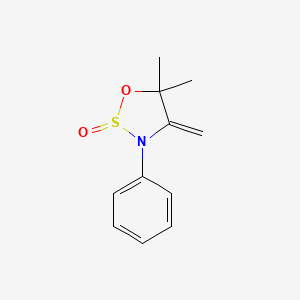
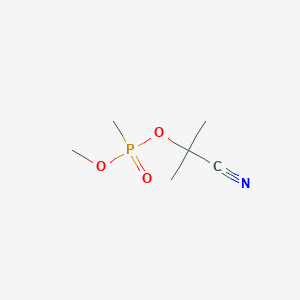
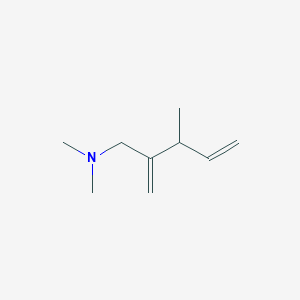
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
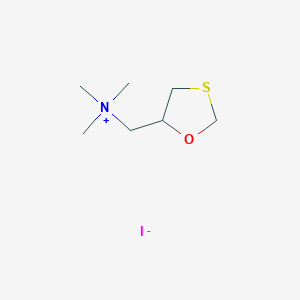

![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
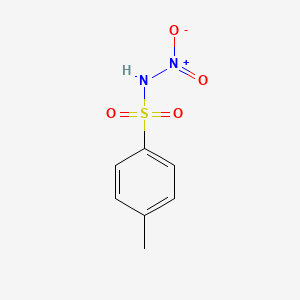
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
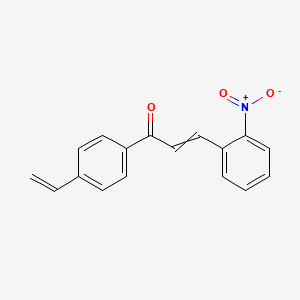
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
